3-(Oxan-4-yl)cyclohexan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

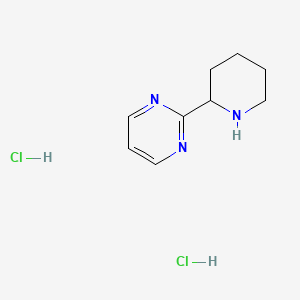

“3-(Oxan-4-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1343339-73-0 . It has a molecular weight of 182.26 . The IUPAC name for this compound is 3-tetrahydro-2H-pyran-4-ylcyclohexanone . The physical form of this compound is liquid .

Molecular Structure Analysis

The molecular formula of “3-(Oxan-4-yl)cyclohexan-1-one” is C11H18O2 . The InChI code for this compound is 1S/C11H18O2/c12-11-3-1-2-10 (8-11)9-4-6-13-7-5-9/h9-10H,1-8H2 .Physical And Chemical Properties Analysis

“3-(Oxan-4-yl)cyclohexan-1-one” is a liquid at room temperature . It has a molecular weight of 182.26 . The compound is stored at a temperature of 4°C .Scientific Research Applications

Versatile Scaffolds for Organic Synthesis

Cyclohexan-1,3-dione derivatives, closely related to 3-(Oxan-4-yl)cyclohexan-1-one, serve as versatile scaffolds for synthesizing a wide range of organic molecules, including six-membered oxygen-containing heterocycles. These compounds are significant due to their applications in producing bioactive molecules with antiviral, antibacterial, analgesic, antimalarial, anti-inflammatory, anti-allergic, anti-tumor, and anti-cancer activities. The presence of highly active methylene groups and active di-carbonyl groups in these derivatives contributes to their chemical versatility, enabling the synthesis of diverse six-membered oxygen heterocycles, such as 4H-chromen-5(6H)-one and 2H-xanthen-1,8(5H,9H)-dione derivatives, through reactions with various substrates like aldehydes and malononitriles (Sharma, Kumar, & Das, 2020).

Oxidation Catalysts

Cyclohexane and its derivatives, including structures similar to 3-(Oxan-4-yl)cyclohexan-1-one, can be efficiently oxidized to alkyl peroxides and phenols in the presence of catalysts. This process, catalyzed by vanadate-pyrazine-2-carboxylic acid systems, demonstrates the potential of cyclohexane derivatives in synthesizing valuable chemical intermediates through selective oxidation processes (Shul’pin, Attanasio, & Suber, 1993).

Novel Oxa-Bridged Compounds

Stereoselective strategies utilizing cyclohexane derivatives have been devised for synthesizing highly strained pentacyclic bis-oxa-bridged compounds. These syntheses explore the replacement of dihaloalkene bridges with oxygen bridges, leading to compounds with significant structural variations and potential applications in various fields of chemistry (Khan et al., 2005).

Crystal Packing Influences

The study of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines reveals the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in their crystal packing. Such analyses contribute to understanding the molecular conformations and interactions critical for designing materials with specific properties (Lai, Mohr, & Tiekink, 2006).

Oxidation Mechanisms and Kinetics

Research on cyclohexanone oximation highlights the kinetics and mechanisms involved in producing key industrial precursors, such as cyclohexanone oxime, from cyclohexanone derivatives. These studies provide insights into optimizing production processes for materials like nylon-6 (Lorenzo, Romero, & Santos, 2016).

Safety and Hazards

The safety information available indicates that “3-(Oxan-4-yl)cyclohexan-1-one” is a compound that requires careful handling. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The compound’s MSDS (Material Safety Data Sheet) can provide more detailed safety and hazard information .

properties

IUPAC Name |

3-(oxan-4-yl)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h9-10H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCLESJBYSYREY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorobenzyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2657884.png)

![(E)-N-((3-(4-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)aniline](/img/structure/B2657899.png)

![2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2657900.png)

![2-chloro-N-{[5-(4-chlorophenyl)-2-furyl]methyl}acetamide](/img/structure/B2657901.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2657904.png)